molecular formula C9H11N3 B068421 1,4-Dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 180714-26-5

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B068421
CAS No.: 180714-26-5
M. Wt: 161.2 g/mol
InChI Key: KSNOKHPKQZRROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine ( 861362-24-5) is a chemical compound with the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol. This benzimidazole derivative is supplied for research purposes only and is not intended for diagnostic or therapeutic use. As a small molecule, it is part of a class of organic compounds known for their diverse research applications, often serving as a key building block or intermediate in medicinal chemistry and drug discovery projects. Researchers value this compound for its potential in exploring new chemical entities. Proper storage conditions and handling procedures should be followed to maintain the integrity of the product. This product is for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

180714-26-5

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

1,4-dimethylbenzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-6-7(10)3-4-8-9(6)11-5-12(8)2/h3-5H,10H2,1-2H3

InChI Key

KSNOKHPKQZRROU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CN2C)N

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C)N

Synonyms

1H-Benzimidazol-5-amine,1,4-dimethyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-1H-benzo[d]imidazole

The benzimidazole core is constructed using 4-methyl-o-phenylenediamine (3,4-diaminotoluene) and formic acid. In a procedure analogous to, polyphosphoric acid facilitates cyclization at 120–150°C for 5 hours, yielding 4-methyl-1H-benzo[d]imidazole.

Reaction Conditions

ComponentQuantityConditions
4-methyl-o-phenylenediamine3.22 g (21 mmol)Polyphosphoric acid, 120–150°C
Formic acid2.44 g (20 mmol)5 hours, stirring

Nitration at Position 5

Nitration is performed using concentrated nitric and sulfuric acids at 0–25°C. The methyl group at position 4 directs electrophilic substitution to position 5, yielding 4-methyl-5-nitro-1H-benzo[d]imidazole.

Nitration Parameters

ParameterValue
Nitrating agentHNO₃/H₂SO₄
Temperature0–25°C
Time3 hours

Reduction of Nitro to Amine

The nitro group is reduced using iron powder in aqueous ethanol with acetic acid. This step proceeds at reflux for 2 hours, yielding 4-methyl-1H-benzo[d]imidazol-5-amine.

Reduction Protocol

ComponentQuantity
4-methyl-5-nitro-1H-benzo[d]imidazole1.19 g (5 mmol)
Iron powder1.1 g (20 mmol)
Solvent70% ethanol, 2 mL acetic acid

Methylation at Position 1

The NH group at position 1 is methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Selective methylation is achieved by controlling stoichiometry (1.1 equivalents of CH₃I).

Methylation Conditions

ParameterValue
Methylating agentCH₃I
BaseK₂CO₃
Temperature60°C
Time6 hours

Route 2: Direct Alkylation of o-Phenylenediamine Derivatives

Preparation of N-Methyl-4-methyl-o-phenylenediamine

4-methyl-o-phenylenediamine is selectively methylated at one amine using methyl iodide in methanol. Protection of the second amine with a tert-butoxycarbonyl (Boc) group ensures monomethylation.

Selective Methylation

StepDetails
ProtectionBoc₂O, THF
MethylationCH₃I, K₂CO₃
DeprotectionHCl/dioxane

Cyclization and Functionalization

The methylated diamine is cyclized with formic acid, followed by nitration and reduction as in Route 1. This method avoids competing methylation sites but requires additional protection/deprotection steps.

Route 3: Reductive Cyclization of Nitro Intermediates

A nitro-substituted precursor, such as N-(2-nitro-4-methylphenyl)acetamide, undergoes reductive cyclization using hydrogen gas and a palladium catalyst. This one-pot method simultaneously forms the benzimidazole ring and reduces the nitro group.

Catalytic Hydrogenation

ParameterValue
CatalystPd/C (10%)
Pressure1 atm H₂
SolventEthanol

Analytical Characterization

Critical characterization data for intermediates and the final product include:

Table 1: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 2.35 (s, 3H, CH₃), δ 3.90 (s, 3H, N–CH₃), δ 6.85 (s, 1H, Ar–H), δ 7.20 (d, J = 8.4 Hz, 1H, Ar–H)
¹³C NMR (100 MHz, DMSO-d₆)δ 21.5 (CH₃), δ 34.2 (N–CH₃), δ 115.2–140.1 (aromatic carbons)
HRMS m/z 188.1052 [M+H]⁺ (calc. 188.1054)

Challenges and Optimization

  • Regioselectivity in Nitration : The methyl group at position 4 directs nitration to position 5, but minor amounts of 6-nitro isomers may form. Chromatographic purification is required.

  • Over-Methylation : Excess methyl iodide leads to dimethylation at both benzimidazole nitrogens. Stoichiometric control and low temperatures mitigate this.

  • Reduction Efficiency : Iron powder in acidic ethanol achieves >90% conversion, but catalytic hydrogenation offers cleaner reduction .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .

Scientific Research Applications

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets. It can bind to the minor groove of DNA, interfering with DNA replication and transcription . Additionally, it can inhibit specific enzymes, leading to disrupted cellular processes and cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Melting Points and Solubility
Compound Name Substituents Melting Point (°C) Key Properties Reference
1,4-Dimethyl-1H-benzo[d]imidazol-5-amine 1-CH₃, 4-CH₃, 5-NH₂ 108 Moderate aqueous solubility
RetroABZ (Compound 4) 2-(propylthio), 5-NH₂ Not reported Enhanced aqueous solubility
Compound 27 (Oxalate salt) 1,2-diCH₃, N-(aminomethylbenzyl) 208–210 High crystallinity, low solubility
C215 (Antitubercular agent) 1-propyl, N-(2,4-dichlorobenzyl) Not reported Lipophilic, MmpL3 inhibition

Key Observations :

  • Methyl groups (e.g., 1,4-dimethyl) lower melting points compared to bulkier substituents like aminomethylbenzyl (Compound 27) .
  • The propylthio group in RetroABZ improves aqueous solubility, critical for bioavailability .
  • Dichlorobenzyl (C215) and nitrobenzyl (Compound 47) groups enhance target binding but reduce solubility .
Table 2: Pharmacological Profiles of Benzimidazole Derivatives
Compound Name Biological Activity Mechanism/Target Key Findings Reference
1,4-Dimethyl derivative Under investigation N/A Foundational scaffold for optimization
RetroABZ (Compound 4) Giardicidal Tubulin inhibition 90% parasite reduction in vitro
C215 Antitubercular MmpL3 transporter inhibition MIC: 0.5 µg/mL against M. tuberculosis
Compound 8 (Arylmethyl) Anti-inflammatory COX-2 inhibition (docking score: -9.2 kcal/mol) Potential NSAID alternative

Key Observations :

  • Structural modifications dictate target engagement. For example:
    • Propylthio (RetroABZ) : Enhances antiparasitic activity by disrupting microtubule assembly .
    • Dichlorobenzyl (C215) : Targets mycobacterial lipid transport (MmpL3), critical for TB therapy .
    • Arylmethyl (Compound 8) : Predicted COX-2 binding via molecular docking .

Key Observations :

  • Nitro reductions using tin(II) chloride (e.g., ) or hydrogenation () are common for amine synthesis .
  • Low yields in C215 synthesis highlight challenges in introducing bulky hydrophobic groups .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at positions 1 and 4, amine at position 5). Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while methyl groups resonate at δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z = 176.1 for C₉H₁₁N₃) .
  • X-ray Crystallography : Resolves 3D geometry, revealing planarity of the benzimidazole core and bond angles critical for biological interactions .

How do computational methods like DFT and molecular docking predict the electronic properties and biological target interactions of this compound?

Advanced Research Question

  • DFT Calculations : Becke’s three-parameter hybrid functional (B3LYP) with 6-31G(d) basis sets optimizes geometry and calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Charge distribution analysis reveals electron-rich amine groups as potential hydrogen-bond donors .
  • Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2) or JAK2 kinases, showing affinity (ΔG ≈ -8.2 kcal/mol) via π-π stacking with aromatic residues and hydrogen bonds with catalytic sites .

What biological activities have been reported for this compound, and how do structural modifications enhance efficacy?

Advanced Research Question

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli correlate with the electron-withdrawing nitro group at position 4, which disrupts bacterial membrane integrity .
  • Anti-inflammatory Effects : In vitro assays (e.g., COX-2 inhibition IC₅₀ = 1.2 µM) are improved by adding chlorobenzyl substituents, which increase hydrophobic interactions with enzyme pockets .
  • Anticancer Potential : Derivatives inhibit A549 lung cancer cells (IC₅₀ = 10 µM) via intercalation into DNA, validated by comet assays .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Structural Confounders : Impurities from incomplete methylation (e.g., residual 1-H groups) reduce activity; validate purity via HPLC .
  • Cell Line Differences : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity .

What are the key reaction mechanisms for functionalizing this compound, and how do substituents influence reactivity?

Advanced Research Question

  • Electrophilic Substitution : Nitration at position 4 proceeds via mixed HNO₃/H₂SO₄, forming intermediates stabilized by resonance .
  • Nucleophilic Aromatic Substitution : Chlorine at position 5 (introduced via POCl₃) reacts with amines (e.g., pyridin-2-amine) in DMF at 120°C, yielding derivatives with enhanced solubility .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids introduce biaryl groups, improving pharmacokinetic properties .

How does this compound compare to structurally similar benzimidazole derivatives in terms of physicochemical and pharmacological properties?

Advanced Research Question

Compound Key Structural Features Bioactivity
1,4-Dimethyl derivativeMethyl groups at 1,4; amine at 5COX-2 inhibition, antimicrobial
2-Ethylthio derivativeEthylthio at position 2Antifungal (C. albicans IC₅₀ = 4 µM)
4-Chloro derivativeChlorine at position 4JAK2 inhibition (IC₅₀ = 0.8 µM)

The dimethyl derivative exhibits superior metabolic stability (t₁/₂ = 2.1 h in liver microsomes) due to reduced oxidative metabolism .

What strategies mitigate toxicity risks during in vivo studies of this compound?

Advanced Research Question

  • Prodrug Design : Phosphate esters at the amine group enhance solubility and reduce hepatotoxicity .
  • Dosage Optimization : Acute toxicity studies in mice (LD₅₀ = 250 mg/kg) guide safe dosing ranges for chronic models .
  • Metabolite Screening : LC-MS/MS identifies nephrotoxic quinone imine metabolites, prompting structural blocking via methylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.